![molecular formula C8H8N4O2 B2622604 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1794153-77-7](/img/structure/B2622604.png)

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

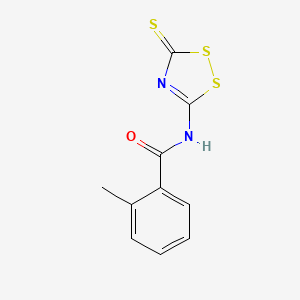

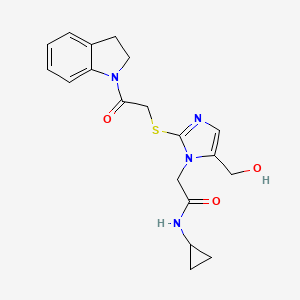

“2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine” is a nitrogen-rich compound . It belongs to a class of compounds known as triazolopyridines, which are derived from [1,2,4]triazolo [1,5-a] [1,3,5]triazine and azo-bridged fused backbone by introducing the –NO 2, –NHNO 2, –ONO 2, –N 3, and –NH 2 explosophoric groups . The molecular formula of this compound is C8H8N4O2 .

Synthesis Analysis

The synthesis of triazolopyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . A number of new 2-substituted 6,8-dinitro [1,2,4]triazolo [1,5- a ]pyridines containing explosophoric groups or their precursors were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5- (hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo [1,5- a ]pyridine .Molecular Structure Analysis

The molecular structure of “2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine” is characterized by a combination of 5- and 6-membered fused rings which provide the enormous C–N, N–N, and N=N bonds in the molecular backbone and contribute to high-energy storage and density .Chemical Reactions Analysis

The influence of explosophoric groups on energetic properties has been explored . The designed compounds with –NHNO 2, –ONO 2, and –NO 2 functional groups possess high detonation velocities, pressures, Gurney velocities, and power index .Physical And Chemical Properties Analysis

The compounds exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . The lower carbon and hydrogen percentage in the molecule reduces the need for oxygen during explosion or propulsion reactions and produces nitrogen gas as a major product .科学的研究の応用

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established .

Treatment of Various Disorders

These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Light-Emitting Materials

[1,2,4]Triazolo [1,5- a ]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices . A novel electron acceptor, [1,2,4]Triazolo [1,5- a ]pyridine (TP), is employed to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time .

Antifungal Activity

Triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species .

特性

IUPAC Name |

2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-8(5)9-6(2)10-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMVTBWTHIMKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=N2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2622522.png)

![4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622524.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea](/img/structure/B2622525.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2622530.png)

![Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2622534.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2622535.png)

![Ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2622537.png)